Stereochemistry-Driven in vivo ALK Autophosphorylation: trans-3-ol vs cis-3,4-diol vs trans-3,4-diol
In a direct head-to-head comparison within the same pyrrolotriazine series, the trans-4-aryl-piperidine-3-ol diastereomer (compound 22) showed superior in vivo inhibition of ALK autophosphorylation compared to the cis diastereomer (compound 20). While piperidine-3,4-diol and piperidine-3-ol derivatives demonstrated comparable in vitro ALK enzymatic activity (IC50 range 3–57 nM) [1], the piperidine-3-ol subset exhibited markedly improved physicochemical and pharmacokinetic properties, indicating that the diol moiety in the cis configuration impairs PK even when in vitro potency is equivalent [2]. This demonstrates that the stereochemistry and number of hydroxyls on the piperidine ring are not interchangeable for in vivo efficacy.
| Evidence Dimension | In vivo ALK autophosphorylation inhibition |
|---|---|
| Target Compound Data | trans-4-aryl-piperidine-3,4-diol and piperidine-3-ol derivatives: in vitro IC50 range 3–57 nM |
| Comparator Or Baseline | cis-4-aryl-piperidine-3,4-diol diastereomer (20): comparable in vitro activity, but inferior in vivo ALK inhibition |
| Quantified Difference | trans-3-ols > cis-3,4-diols in in vivo potency; exact fold difference not numerically specified but stereochemistry had a 'marked impact' |
| Conditions | In vivo ALK autophosphorylation assay |
Why This Matters
For procurement of ALK inhibitor building blocks, selecting the correct diastereomer (trans-3-ol or trans-3,4-diol) over the cis-diol mixture is critical for achieving in vivo target modulation, despite similar in vitro IC50 values.
- [1] Mesaros, E.F. et al. (2015). Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f][1,2,4]triazine as inhibitors of anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry Letters, 25(5), 1047-1052. View Source
- [2] BindingDB entry for Mesaros et al. (2015). IC50 data for ALK tyrosine kinase receptor. View Source
